molecular formula C20H23FN4O3S B3009981 Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-64-5

Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B3009981
CAS No.: 851810-64-5
M. Wt: 418.49
InChI Key: PHNHPXURGLYWDY-UHFFFAOYSA-N
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Description

Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex molecule featuring a piperidine core substituted with a fluorophenyl group and a hydroxy-methylthiazolo-triazole moiety. The compound’s architecture combines multiple pharmacophoric elements:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, often utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
  • 4-Fluorophenyl group: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding interactions in biological systems.
  • The 6-hydroxy and 2-methyl substituents on this moiety may influence solubility and steric effects.
  • Ethyl carboxylate: A polar ester group that balances lipophilicity and solubility.

Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex heterocyclic systems . While direct biological data for this compound is unavailable in the provided evidence, its structural features align with frameworks explored in drug discovery for targets such as kinases or GPCRs.

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNHPXURGLYWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Composition

  • Molecular Formula : C20_{20}H23_{23}FN4_{4}O3_{3}S
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 869343-03-3

Structural Features

The compound features a piperidine ring linked to a thiazolo-triazole moiety and a fluorophenyl group, which are significant for its biological interactions. The presence of hydroxyl and carboxylate functional groups contributes to its solubility and reactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural components allow the compound to modulate various biological pathways:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory processes.
  • Receptor Modulation : The fluorophenyl group may enhance binding to hydrophobic pockets in target proteins, while the thiazolo-triazole moiety can engage in hydrogen bonding with active site residues.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Anti-inflammatory Activity : Compounds with thiazole and triazole moieties have been reported to inhibit inflammatory pathways.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various pathogens.
  • Anticancer Potential : Structural analogs have been evaluated for their ability to induce apoptosis in cancer cells.

In Vitro Studies

A study investigating the biological efficacy of thiazolo[3,2-b][1,2,4]triazoles found that certain derivatives exhibited significant urease inhibition, which is crucial for managing conditions like kidney stones and infections caused by urease-producing bacteria .

In Vivo Studies

Research on related compounds has shown promising results in animal models for diseases such as pulmonary fibrosis. For example, a compound structurally similar to this compound demonstrated efficacy in reducing lysophosphatidic acid (LPA) levels in plasma and showed potential in ameliorating lung fibrosis in mice models .

Comparative Analysis

A comparative analysis of various thiazole-triazole hybrids revealed that modifications to the piperidine core significantly influenced their biological activity. Compounds with optimal substitutions exhibited enhanced potency against specific targets while minimizing off-target effects.

Compound NameBiological ActivityStudy Reference
This compoundAnti-inflammatory
Related Thiazole DerivativeUrease Inhibitor
Structural AnalogPulmonary Fibrosis Model

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Properties : Preliminary studies indicate that this compound may serve as a lead candidate for developing new anticancer agents. Its structural features suggest potential interactions with cancer-related biological targets, which could inhibit tumor growth or induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound's unique structure may also provide antimicrobial properties. Research efforts are focused on understanding how it interacts with bacterial and fungal targets, potentially leading to new treatments for infections.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways. It could inhibit specific receptors or enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Study 1: Interaction Studies

Research has been conducted to explore how Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate interacts with biological targets. Molecular docking studies have shown promising binding affinities to proteins associated with cancer and inflammation pathways. These studies highlight the importance of understanding the compound's mechanism of action to optimize its therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs based on the core structure of this compound have been synthesized and tested for their biological activities. Variations in the piperidine ring and substitutions on the phenyl group have been shown to significantly alter the pharmacological profile of these compounds. This research underscores the importance of SAR studies in drug development, guiding modifications to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Phenyl Substituents

  • 4-Nitro (Compound ) : A strong electron-withdrawing group that may increase reactivity but reduce solubility due to higher polarity.

Thiazolo-triazole Modifications

  • 2-Methyl (Target and ) : Introduces steric bulk, which could hinder or enhance interactions with hydrophobic pockets in biological targets.
  • 2-(Furan-2-yl) (Compound ) : Adds an oxygen-containing heterocycle, possibly improving solubility but introducing metabolic liabilities due to furan’s susceptibility to oxidation.

Ester Groups

  • Methyl (Compound ) : Lower molecular weight and increased polarity may favor solubility but limit tissue penetration.

Functional and Research Implications

  • The 4-nitro derivative ’s higher molecular weight (497.5 g/mol) may challenge adherence to Lipinski’s Rule of Five, impacting oral bioavailability.
  • The methyl ester in reduces steric hindrance compared to ethyl, possibly favoring synthetic accessibility.
  • Fluorine’s position (para vs. ortho) in the target and could lead to divergent biological activities, as para-substitution often optimizes target engagement in drug design.

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